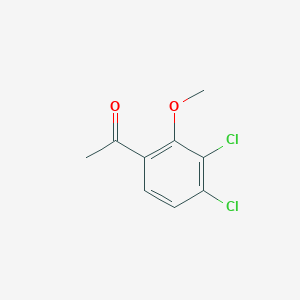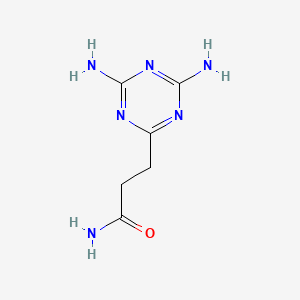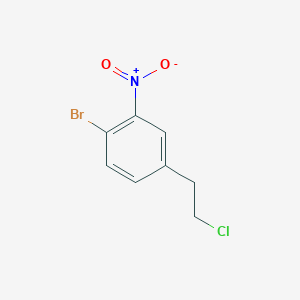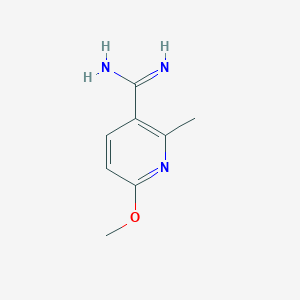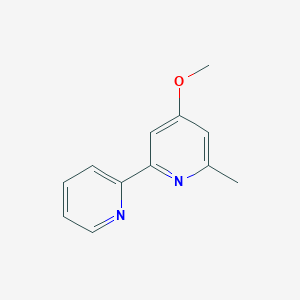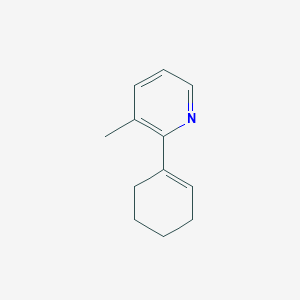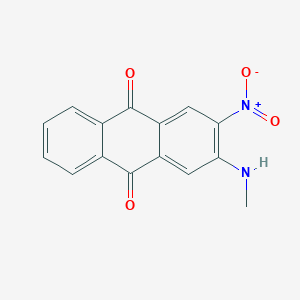
2-(Methylamino)-3-nitroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-3-nitroanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a methylamino group and a nitro group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3-nitroanthracene-9,10-dione typically involves the nitration of anthracene-9,10-dione followed by the introduction of a methylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitroanthracene-9,10-dione is then subjected to a methylation reaction using methylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
2-(Methylamino)-3-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene-9,10-dione.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylamino)-3-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
作用機序
The mechanism of action of 2-(Methylamino)-3-nitroanthracene-9,10-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
Phenethylamine: A simple amine with stimulant properties.
Methylhexanamine: A stimulant used in dietary supplements.
Uniqueness
2-(Methylamino)-3-nitroanthracene-9,10-dione is unique due to its combination of a nitro group and a methylamino group on the anthracene-9,10-dione core. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
特性
CAS番号 |
62468-73-9 |
|---|---|
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC名 |
2-(methylamino)-3-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C15H10N2O4/c1-16-12-6-10-11(7-13(12)17(20)21)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,16H,1H3 |
InChIキー |
LRACGVDFZUWULZ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



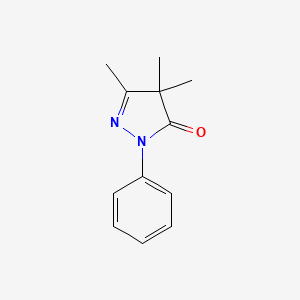
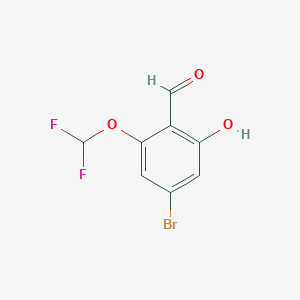
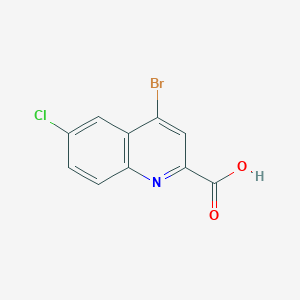
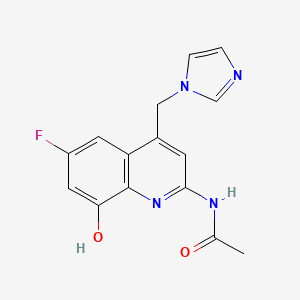
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
